
1-Methylindoline-3-carbonitrile hydrochloride
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Overview
Description
1-Methylindoline-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the first position and a carbonitrile group at the third position of the indoline ring, combined with a hydrochloride salt. The indole nucleus is a prevalent moiety in many biologically active compounds, making this compound an important subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-Methylindoline-3-carbonitrile hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sulfonation and Sulfonamide Formation
The indoline ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the methyl group. Sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) followed by reaction with amines yields sulfonamide derivatives:
Example Reaction:
1-Methylindoline-3-carbonitrile + ClSO₃H → 1-Methylindoline-5-sulfonyl chloride
↓ + 3,4,5-Trimethoxyaniline
→ 1-Methyl-N-(3,4,5-trimethoxyphenyl)indoline-5-sulfonamide
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
ClSO₃H, DCM, 0°C → RT | 1-Methylindoline-5-sulfonyl chloride | 89% | |
3,4,5-Trimethoxyaniline, DCM, 0°C | Sulfonamide derivative | 70% |
Nitrile Functional Group Transformations
The carbonitrile group participates in nucleophilic additions and hydrolytic reactions:
Hydrolysis
Under acidic or basic conditions, the nitrile converts to a carboxylic acid or primary amide:
-
Acidic Hydrolysis (HCl, H₂O, reflux):
1-Methylindoline-3-carbonitrileHCl, H₂O1-Methylindoline-3-carboxylic acid -
Basic Hydrolysis (NaOH, H₂O, heat):
1-Methylindoline-3-carbonitrileNaOH1-Methylindoline-3-carboxamide
Grignard Addition
Reaction with organomagnesium reagents forms ketones:
R-Mg-X+1-Methylindoline-3-carbonitrile→1-Methylindoline-3-ketone
Electrophilic Aromatic Substitution
The indoline core supports halogenation and formylation at the 5-position due to the methyl group’s activating effects:
Bromination
Analogous to indole derivatives, bromination occurs at the 3-position in the presence of N-bromosuccinimide (NBS):
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
NBS, THF, TMSCl, RT | 3-Bromo-1-methylindoline-3-carbonitrile | 98% |
Formylation
Vilsmeier-Haack reaction introduces a formyl group:
1-Methylindoline-3-carbonitrilePOCl₃, DMF3-Formyl-1-methylindoline-3-carbonitrile
Cross-Coupling Reactions
The nitrile group directs copper-catalyzed amidation for C–N bond formation:
Example Reaction:
1-Methylindoline-3-carbonitrile + Pyridine-2-amine → 2-(Pyridin-2-yl)-1-methylindoline-3-carbonitrile
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Cu(OAc)₂, DMEDA, DMSO, 120°C | Biaryl amidation product | 70% |
Salt-Specific Reactivity
The hydrochloride counterion enhances solubility in polar solvents, facilitating reactions in aqueous or protic media. Neutralization with K₂CO₃ or NaOH releases the free base for further alkylation or acylation .
Scientific Research Applications
Synthesis and Characterization
1-Methylindoline-3-carbonitrile hydrochloride can be synthesized through various methods, including the use of indole derivatives and carbonitriles. The synthesis often involves the reaction of 1-methylindole with appropriate reagents under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notably, it has been investigated for its potential as an anti-inflammatory agent. Research has shown that indoline-based compounds, including this compound, can act as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, which are key enzymes in inflammatory pathways .
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of 5-lipoxygenase and sEH | |
Antitumor | Induction of apoptosis in cancer cells | |
Antimicrobial | Activity against bacterial strains |
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as anti-cancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anti-Cancer Potential
A study focused on derivatives of indoline compounds demonstrated promising results in inhibiting tumor growth in various cancer cell lines. The derivatives were tested for cytotoxicity and showed significant activity against breast cancer cells, suggesting that modifications to the indoline structure can lead to potent anti-cancer agents .
Research Trends and Future Directions
The ongoing research into this compound highlights its versatility as a chemical entity in drug discovery. Current trends include:
- Development of Targeted Therapies: Researchers are exploring how modifications to the indoline structure can lead to more selective therapies with reduced side effects.
- Exploration of Combination Therapies: Investigating the synergistic effects of combining this compound with other therapeutic agents to enhance efficacy against resistant strains or cancer types.
- Natural Product Synthesis: Utilizing this compound as a precursor for synthesizing natural product-inspired molecules that may possess unique pharmacological properties .
Mechanism of Action
The mechanism of action of 1-Methylindoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methylindoline-3-carbonitrile hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its effectiveness in destroying persister cells of certain bacteria.
Azaindole compounds: These compounds exhibit similar biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Methylindoline-3-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H8ClN
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Properties
Research indicates that derivatives of indoline compounds, including this compound, exhibit anticancer properties. A study demonstrated that certain indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound showed significant activity against human leukemia HL-60 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Kinase C (PKC) : Similar to other indole derivatives, this compound may act as a selective inhibitor of PKC, which is crucial in regulating cell proliferation and survival pathways .
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress that triggers apoptosis .
Study 1: Antitumor Activity
A study performed on mice models treated with this compound showed a reduction in tumor size compared to control groups. The treatment resulted in a statistically significant decrease in tumor volume (p < 0.05) after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Enzyme Inhibition
Another investigation focused on the compound’s ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound effectively inhibited topoisomerase II activity, which is essential for DNA replication and cell division .
Table 1: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | HL-60 (Leukemia) | 15 | Induction of apoptosis |
Enzyme Inhibition | Topoisomerase II | 20 | Inhibition of DNA replication |
Cytotoxicity | MCF-7 (Breast) | 25 | Induction of oxidative stress |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-Methylindoline-3-carbonitrile hydrochloride, and what key reagents are involved?
The synthesis typically involves multi-step strategies, such as cyclization and functional group introduction. For example, analogous indole derivatives are synthesized via carbodiimide-mediated coupling (e.g., using reagents like EDC·HCl for amide bond formation) or nucleophilic substitution reactions. A common approach might include:
- Step 1 : Formation of the indoline core via cyclization, potentially using catalysts like thiourea for amination (as seen in adamantane-based syntheses) .
- Step 2 : Introduction of the cyano group via nitrile substitution or cyanidation under controlled conditions.
- Step 3 : Hydrochloride salt formation using HCl in polar solvents like THF or dichloromethane . Key reagents include SOCl₂ for chlorination and DMF as a solvent for nitrile group stabilization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological characterization involves:
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架, referencing shifts from similar indoline derivatives (e.g., 1-Methylindole-3-carboxaldehyde ).
- IR Spectroscopy : To identify the C≡N stretch (~2200 cm⁻¹) and confirm salt formation via N–H stretches.
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
- X-ray Crystallography : If single crystals are obtainable, structural elucidation can resolve regiochemical ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere techniques (argon/nitrogen) due to moisture sensitivity. Employ personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C. Avoid exposure to light and humidity, as hydrolysis of the nitrile group may occur .
Advanced Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .
- Catalysis : Introduce palladium or copper catalysts for efficient cyano group installation via cross-coupling (e.g., Rosenmund-von Braun reaction).
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C in THF) to enhance reaction kinetics while avoiding thermal decomposition .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What strategies are effective in resolving contradictory data between computational models and experimental results for this compound?
- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra to identify discrepancies in regiochemistry or tautomerism .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed nitriles) that may skew computational predictions .
- Dynamic NMR Studies : Investigate temperature-dependent conformational changes to reconcile static computational models with dynamic experimental observations .
Q. How can one address challenges in the regioselective introduction of substituents on the indoline ring during derivatization?
- Directing Groups : Install temporary groups (e.g., boronic esters) to guide electrophilic substitution at the 3-position .
- Metal-Mediated Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions for selective C–N or C–C bond formation, leveraging palladium catalysts .
- Protection/Deprotection : Protect the nitrile group with trimethylsilyl chloride during functionalization to prevent undesired reactivity .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H |
InChI Key |
NXNXHMZADXZTMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)C#N.Cl |
Origin of Product |
United States |
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